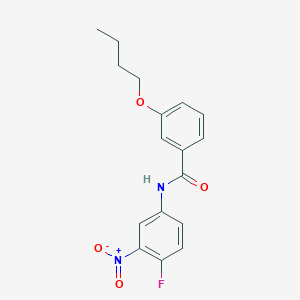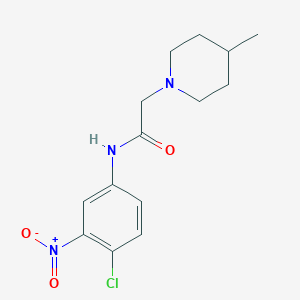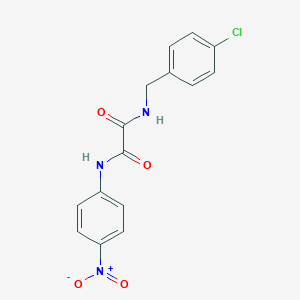
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C17H17FN2O4. It is a derivative of benzamide, characterized by the presence of a butoxy group, a fluoro group, and a nitro group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the meta position relative to the fluoro group.
Butoxylation: The nitro-fluoroaniline is then reacted with butyl bromide in the presence of a base to introduce the butoxy group.
Amidation: Finally, the butoxy-nitro-fluoroaniline is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration, butyl bromide for butoxylation, and benzoyl chloride for amidation .
化学反应分析
Types of Reactions
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-butoxy-N-{4-fluoro-3-aminophenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-butoxybenzoic acid and 4-fluoro-3-nitroaniline.
科学研究应用
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s stability and bioavailability. The butoxy group increases the compound’s lipophilicity, facilitating its interaction with lipid membranes .
相似化合物的比较
Similar Compounds
- 3-butoxy-N-{4-chloro-3-nitrophenyl}benzamide
- 3-butoxy-N-{4-bromo-3-nitrophenyl}benzamide
- 3-butoxy-N-{4-iodo-3-nitrophenyl}benzamide
Uniqueness
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable compound for various applications .
属性
分子式 |
C17H17FN2O4 |
|---|---|
分子量 |
332.33g/mol |
IUPAC 名称 |
3-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)17(21)19-13-7-8-15(18)16(11-13)20(22)23/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
InChI 键 |
ZYUMFSMRBAQCPU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410689.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]acetamide](/img/structure/B410690.png)
![N-[[(4-phenylmethoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410691.png)
![N-({2-[2-(benzyloxy)benzoyl]hydrazino}carbothioyl)acetamide](/img/structure/B410692.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410694.png)
![N-{[2-(4-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410699.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410701.png)
![N-{[2-(cyanoacetyl)hydrazino]carbothioyl}-2,2-diphenylacetamide](/img/structure/B410704.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
![(E)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B410708.png)

![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
![N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE](/img/structure/B410712.png)
